molecular formula C10H9NO3 B6271507 methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate CAS No. 2323068-79-5

methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate

Cat. No. B6271507
CAS RN: 2323068-79-5
M. Wt: 191.2
InChI Key:
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Description

Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate, also known as 4-cyanophenyl-2-hydroxyacetate or 4-cyano-2-hydroxyacetate, is a synthetic compound used in a variety of scientific research applications due to its unique properties. This compound is a colorless liquid at room temperature, and it is soluble in water, alcohol, and some organic solvents. Its boiling point is approximately 140°C and its melting point is approximately -20°C. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a drug intermediate in pharmaceutical research. In addition, it has been used in the production of a variety of compounds, including amino acids and other organic compounds.

Scientific Research Applications

Methyl (2R)-2-(methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetatel)-2-hydroxyacetate is used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a drug intermediate in pharmaceutical research. In addition, it has been used in the production of a variety of compounds, including amino acids and other organic compounds. It has also been used in bioconjugation studies, as a model compound for investigating the mechanism of action of enzymes, and in the study of the structure and function of proteins.

Mechanism of Action

Methyl (2R)-2-(methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetatel)-2-hydroxyacetate is a synthetic compound that acts as a catalyst in chemical reactions. It is believed to act by forming an activated complex with the substrate, which then undergoes a chemical reaction. This reaction is facilitated by the presence of a base, such as potassium carbonate, and a catalyst, such as aluminum chloride. The activated complex is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
Methyl (2R)-2-(methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetatel)-2-hydroxyacetate is a synthetic compound that is not known to have any biochemical or physiological effects on humans or animals. It is used in scientific research applications and is not used for therapeutic purposes.

Advantages and Limitations for Lab Experiments

Methyl (2R)-2-(methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetatel)-2-hydroxyacetate has several advantages for scientific research applications. It is a colorless liquid at room temperature and is soluble in water, alcohol, and some organic solvents. It has a boiling point of approximately 140°C and a melting point of approximately -20°C. It is also relatively inexpensive and is easy to obtain. However, some limitations should be noted. The compound is toxic and should be handled with caution. In addition, it is not very stable and should be stored away from light and moisture.

Future Directions

Methyl (2R)-2-(methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetatel)-2-hydroxyacetate has potential for use in a variety of scientific research applications. It could be used in the production of a variety of compounds, including amino acids and other organic compounds. It could also be used as a model compound for investigating the mechanism of action of enzymes and in the study of the structure and function of proteins. In addition, it could be used as a catalyst in chemical reactions, and as a drug intermediate in pharmaceutical research. Finally, it could be used in bioconjugation studies to study the interaction between molecules and proteins.

Synthesis Methods

Methyl (2R)-2-(methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetatel)-2-hydroxyacetate is synthesized by a reaction between 4-cyano-2-hydroxyacetophenone and methyl magnesium bromide in diethyl ether. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as aluminum chloride. The reaction is conducted at temperatures ranging from -78°C to -20°C. The reaction produces a colorless liquid that is then purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-cyanobenzaldehyde", "methyl acetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 4-cyanobenzaldehyde to 4-cyanobenzyl alcohol using sodium borohydride in methanol", "Step 2: Protection of the hydroxyl group in 4-cyanobenzyl alcohol with methyl acetate and acetic acid to form methyl (2S)-2-(4-cyanophenyl)-2-acetoxyacetate", "Step 3: Epimerization of the protected alcohol to the desired (2R)-configuration using sodium hydroxide in water", "Step 4: Hydrolysis of the protected ester using hydrochloric acid to form methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate", "Step 5: Purification of the product using extraction with ethyl acetate, drying with sodium sulfate, and recrystallization from ethanol", "Step 6: Final purification of the product using drying with magnesium sulfate and recrystallization from ethanol" ] }

CAS RN

2323068-79-5

Product Name

methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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